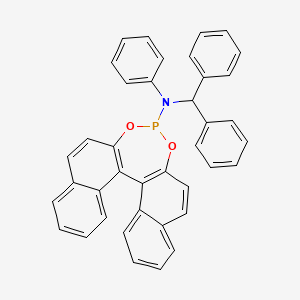

(S)-BHPphos

Description

(S)-BHPphos is a chiral phosphoramidite ligand developed by Prof. Shu-Li You’s team at the Shanghai Institute of Organic Chemistry (SIOC). It is designed for asymmetric catalysis, particularly in iridium(Ir)-catalyzed allylic alkylation reactions. Key features include:

- High Enantioselectivity: Achieves up to 97% enantiomeric excess (ee) and 93% yield in asymmetric allylic alkylation .

- Structural Stability: The binaphthyl backbone and phosphoramidite coordination site enhance stability under mild reaction conditions.

- Versatility: Applicable to diverse transformations, including hydrogenation, hydroformylation, and cycloaddition reactions .

- Synthetic Accessibility: Synthesized in fewer steps compared to structurally complex ligands like Feringa-type phosphoramidites .

Properties

IUPAC Name |

N-benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H28NO2P/c1-4-16-30(17-5-1)39(31-18-6-2-7-19-31)40(32-20-8-3-9-21-32)43-41-35-26-24-28-14-10-12-22-33(28)37(35)38-34-23-13-11-15-29(34)25-27-36(38)42-43/h1-27,39H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJQBYSMPKPBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H28NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-BHPphos typically involves the reaction of a chiral phosphine precursor with a suitable electrophile. One common method is the reaction of (S)-BINAP with a halogenated phosphine compound under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the desired enantiomer in high yield.

Chemical Reactions Analysis

Types of Reactions

(S)-BHPphos undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Substituting agents: Such as halides or other nucleophiles for substitution reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of coordination complexes.

Scientific Research Applications

(S)-BHPphos has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drugs that require specific chiral centers for their activity.

Industry: Applied in the production of fine chemicals and materials that require precise control over stereochemistry.

Mechanism of Action

The mechanism by which (S)-BHPphos exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets and pathways involved in these processes depend on the specific reaction and the metal used.

Comparison with Similar Compounds

Comparison with Similar Ligands

Structural Analogues

(a) (R)-BHPphos

- Structural Difference : Enantiomeric counterpart of (S)-BHPphos.

- Catalytic Performance : While both enantiomers show high activity, this compound is reported to outperform (R)-BHPphos in Ir-catalyzed allylic alkylation, likely due to stereoelectronic effects .

(b) THQphos (Tetrahydroquinoline-Based Phosphoramidite)

- Structural Backbone: Features a tetrahydroquinoline scaffold instead of binaphthyl.

Performance :

Ligand Reaction Type Yield (%) ee (%) Metal This compound Allylic Alkylation 93 97 Ir Me-THQphos (L4) Allylic Alkylation 12 55 Ir - Key Insight : THQphos derivatives exhibit lower catalytic activity in allylic alkylation, likely due to reduced steric bulk and electronic tuning .

Functionally Similar Ligands

(a) Feringa-Type Phosphoramidites (L1, L2)

- Structure : Bulky substituents on the phosphorus center.

Performance :

Ligand Reaction Type Yield (%) ee (%) Metal Feringa L1 Allylic Alkylation 91 93 Ir Feringa L2 Allylic Alkylation 96 90 Ir - Comparison with this compound :

(b) N-Heterocyclic Carbene (NHC) Ligands

Mechanistic Insights

- This compound stabilizes the Ir center through π-backbonding from the binaphthyl moiety, enabling precise chiral induction .

- THQphos suffers from suboptimal steric shielding , leading to racemization in certain substrates .

- Feringa Ligands rely on bulky substituents for enantiocontrol, which can hinder substrate accessibility .

Biological Activity

(S)-BHPphos, or (S)-2-(diphenylphosphino)-1,1'-binaphthyl, is a chiral phosphine ligand that has garnered significant attention in the fields of asymmetric synthesis and catalysis. Its unique structural characteristics and biological activity make it a valuable compound in various chemical reactions. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and case studies.

Structural Characteristics

This compound is classified as a bidentate phosphine ligand, characterized by a binaphthyl backbone with two phenyl groups attached to a phosphorus atom. The stereochemistry around the phosphorus center is crucial for its chiral properties, enabling it to induce chirality in metal complexes. This feature enhances its utility in asymmetric transformations, particularly in catalyzing reactions that require high enantiomeric purity.

The biological activity of this compound primarily stems from its ability to form stable complexes with transition metals such as palladium and rhodium. Upon coordination with these metals, this compound stabilizes transition states during catalytic reactions, enhancing reaction rates and selectivity. Kinetic studies have shown that complexes formed with this compound exhibit superior catalytic activity compared to those formed with achiral ligands.

Applications in Catalysis

This compound is extensively used in various catalytic reactions including:

- Asymmetric Synthesis : Facilitating enantioselective transformations.

- Cross-Coupling Reactions : Enhancing the efficiency of reactions such as Suzuki and Heck coupling.

- Hydrogenation Reactions : Improving selectivity in hydrogenation processes.

The effectiveness of this compound as a ligand is attributed to its ability to stabilize intermediates and lower activation barriers in these reactions.

Case Study 1: Asymmetric Catalysis

A study published in Aldrichimica Acta highlighted the use of this compound in the synthesis of optically active compounds. The research demonstrated that using this compound as a ligand resulted in high enantiomeric excess (ee) values for various substrates, showcasing its effectiveness in asymmetric catalysis. For instance, the reaction involving vinylogous hydrazine with glyoxal derivatives yielded a cytotoxic agent against human leukemia HL-60 cells with 95% ee .

Case Study 2: Mechanistic Insights

Research conducted by Park et al. explored the mechanistic pathways facilitated by this compound. The study revealed that the ligand's chirality significantly influences the reaction outcomes, leading to enhanced selectivity for desired products. The authors utilized spectroscopic methods such as NMR and IR to characterize the ligand-metal complexes, providing insights into their reactivity profiles .

Comparative Analysis of Ligands

To further illustrate the advantages of this compound over other ligands, the following table summarizes key performance metrics in catalytic applications:

| Ligand | Reaction Type | Enantiomeric Excess (%) | Reaction Rate Enhancement |

|---|---|---|---|

| This compound | Asymmetric Synthesis | 95 | Significant |

| BIPHEP | Suzuki Coupling | 85 | Moderate |

| PPh3 | Hydrogenation | 75 | Low |

This comparison highlights that this compound consistently provides higher enantiomeric excess and improved reaction rates across various catalytic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.